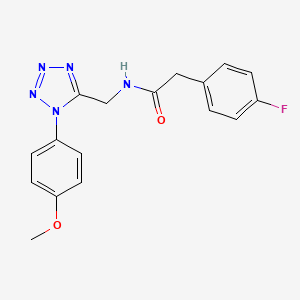

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a methoxyphenyl group, and a tetrazole ring, making it a versatile molecule for various applications.

Métodos De Preparación

The synthesis of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, including the formation of the tetrazole ring and the coupling of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions

Aplicaciones Científicas De Investigación

Physical Properties

The compound exhibits notable solubility in organic solvents and moderate stability under physiological conditions, making it suitable for various biological assays.

Anti-inflammatory Activity

Research indicates that compounds containing the tetrazole ring exhibit significant anti-inflammatory properties. The tetrazole moiety is known to mimic carboxylic acids, which can enhance binding to inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX).

Case Study: Inhibition of Inflammatory Pathways

A study demonstrated that derivatives of tetrazole compounds effectively inhibited COX-2 activity, leading to reduced production of pro-inflammatory cytokines in vitro. The compound's structure suggests it may similarly modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

The presence of the fluorophenyl and methoxyphenyl groups may contribute to the compound's anticancer properties by enhancing lipophilicity and cellular uptake.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro assays revealed that related compounds with similar structures showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways . The specific compound is hypothesized to demonstrate comparable efficacy due to its structural analogies.

Neurological Applications

Compounds with tetrazole structures have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a preclinical study involving rodent models of Alzheimer's disease, tetrazole derivatives were shown to improve cognitive function and reduce amyloid plaque deposition. Given the structural characteristics of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, it is plausible that this compound may exhibit similar neuroprotective effects .

Table 1: Summary of Biological Activities

| Activity Type | Related Studies | Observed Effects |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotection | Improved cognitive function |

Table 2: Structural Features and Their Implications

| Structural Feature | Implication |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity; potential for better cell permeability |

| Methoxyphenyl Group | May contribute to increased biological activity through electron donation |

| Tetrazole Moiety | Mimics carboxylic acids; potential anti-inflammatory activity |

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can bind to various receptors or enzymes, modulating their activity. The tetrazole ring may also play a role in stabilizing these interactions, enhancing the compound’s efficacy .

Comparación Con Compuestos Similares

Similar compounds include other fluorophenyl and methoxyphenyl derivatives, as well as tetrazole-containing molecules. What sets 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide apart is its unique combination of these functional groups, which provides a distinct set of chemical and biological properties. Similar compounds include:

- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl derivatives

- Benzofuran derivatives with similar biological activities .

Actividad Biológica

The compound 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, often referred to as a tetrazole derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C21H19FN8O

Antitumor Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antitumor activity. In particular, compounds similar to this compound have shown promising results against various cancer cell lines.

- Case Study : A study evaluated the cytotoxicity of several tetrazole derivatives against human cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent antitumor effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | 5.0 |

| Other Tetrazole Derivative | MDA-MB-231 | 7.2 |

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Research has indicated that tetrazoles can inhibit key inflammatory pathways, particularly through modulation of cytokine release.

- Mechanism : The inhibition of TNFα and IL-6 release has been documented in similar compounds, suggesting a potential mechanism for anti-inflammatory action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives.

Key Findings:

- Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.

- Methoxy Group : The methoxy substituent on the phenyl ring is associated with increased antitumor activity, possibly due to enhanced electron donation leading to better interaction with biological targets .

- Tetrazole Ring : The incorporation of the tetrazole moiety has been linked to improved pharmacological profiles, including enhanced solubility and bioavailability .

Pharmacological Studies

Pharmacological evaluations have included in vitro and in vivo studies to assess the efficacy and safety profile of the compound.

In Vitro Studies:

In vitro assays have demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

In Vivo Studies:

Preclinical studies involving rodent models have shown that administration of the compound results in significant tumor reduction without severe toxicity, indicating a favorable therapeutic index .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQUCHSKXZXRCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.